molecular formula C17H22FN3O2 B10873704 (4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10873704
M. Wt: 319.37 g/mol
InChI Key: OVWDJCPFIAMVCY-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-4-{(Z)-1-[(2-METHOXYETHYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyethylamino group, and a propyl group attached to a pyrazolone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-4-{(Z)-1-[(2-METHOXYETHYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolone ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-keto esters under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution reaction of the pyrazolone ring with a fluorophenyl halide in the presence of a base such as potassium carbonate.

    Attachment of the methoxyethylamino group: This can be done through a nucleophilic substitution reaction where the pyrazolone derivative reacts with 2-methoxyethylamine.

    Addition of the propyl group: The final step involves the alkylation of the pyrazolone derivative with a propyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-FLUOROPHENYL)-4-{(Z)-1-[(2-METHOXYETHYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolone ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Various halides, bases like potassium carbonate, solvents like dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

1-(4-FLUOROPHENYL)-4-{(Z)-1-[(2-METHOXYETHYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-4-{(Z)-1-[(2-METHOXYETHYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(4-FLUOROPHENYL)-4-{(Z)-1-[(2-METHOXYETHYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE can be compared with other pyrazolone derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its use as an analgesic and anti-inflammatory agent.

    4-Aminoantipyrine: Used in biochemical assays and as an analgesic.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Investigated for its potential antioxidant and anti-inflammatory properties.

The uniqueness of 1-(4-FLUOROPHENYL)-4-{(Z)-1-[(2-METHOXYETHYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE lies in its specific structural features, such as the presence of the fluorophenyl and methoxyethylamino groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22FN3O2

Molecular Weight

319.37 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H22FN3O2/c1-4-5-15-16(12(2)19-10-11-23-3)17(22)21(20-15)14-8-6-13(18)7-9-14/h6-9,20H,4-5,10-11H2,1-3H3

InChI Key

OVWDJCPFIAMVCY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCOC)C

Origin of Product

United States

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